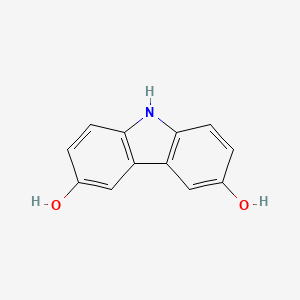

9H-Carbazole-3,6-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

9H-carbazole-3,6-diol |

InChI |

InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |

InChI Key |

ALRIQQOJLRLCMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h Carbazole 3,6 Diol and Analogous Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection for 3,6-Dihydroxycarbazole

A retrosynthetic analysis of 9H-Carbazole-3,6-diol reveals several viable disconnection points, guiding the selection of strategic precursors. The core carbazole (B46965) structure can be disconnected at the C-N and C-C bonds that form the pyrrole (B145914) ring.

A primary disconnection strategy involves breaking the two C-N bonds, leading back to a substituted diphenylamine (B1679370) derivative. Specifically, for this compound, this suggests a precursor such as 2-amino-4,4'-dihydroxy-diphenylamine or its protected form, 2-amino-4,4'-dimethoxydiphenylamine. The subsequent cyclization would then form the carbazole ring.

Alternatively, a disconnection across the C4a-C4b bond and the N-C9a bond, characteristic of Fischer-type syntheses, points towards a substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative as precursors. In this case, (3,6-dihydroxyphenyl)hydrazine or its more stable dimethoxy analogue, (3,6-dimethoxyphenyl)hydrazine, condensed with cyclohexanone, would be the key intermediates.

The selection of precursors is often dictated by their commercial availability, stability, and the compatibility of their functional groups with the chosen synthetic route. Methoxy (B1213986) groups are frequently employed as protecting groups for hydroxyl functionalities due to their relative stability under various reaction conditions and the feasibility of subsequent demethylation to yield the target diol. Therefore, precursors such as 3,6-dimethoxyaniline and 2-bromo-1,4-dimethoxybenzene are common starting points for multi-step syntheses.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Corresponding Synthetic Strategy |

| 2-Amino-4,4'-dimethoxydiphenylamine | Graebe-Ullmann Reaction |

| (3,6-Dimethoxyphenyl)hydrazine | Borsche-Drechsel / Fischer Indolization |

| 3,6-Dibromo-9H-carbazole | Transition Metal-Catalyzed Hydroxylation |

| Naphthol derivatives and Aryl hydrazines | Bucherer Synthesis |

Established Carbazole Construction Protocols Adapted for Dihydroxylation

Several classical organic reactions have been adapted to synthesize the 3,6-dihydroxycarbazole core. These methods often involve the formation of a carbazole precursor that is subsequently functionalized or deprotected.

Modifications of Borsche-Drechsel Cyclization Pathways

The Borsche-Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles from arylhydrazones and cyclohexanone, which are then aromatized to carbazoles. nih.govwikipedia.orgbohrium.com To adapt this for this compound, the key starting material would be a phenylhydrazine substituted with hydroxyl groups or protected hydroxyl groups at the 3 and 6 positions.

A plausible synthetic route would begin with the synthesis of (3,6-dimethoxyphenyl)hydrazine. This can be prepared from 1,4-dimethoxybenzene (B90301) via nitration, reduction to the corresponding aniline, followed by diazotization and reduction to the hydrazine. The resulting (3,6-dimethoxyphenyl)hydrazine is then condensed with cyclohexanone under acidic conditions to form the corresponding hydrazone. Subsequent intramolecular rearrangement (a wikipedia.orgwikipedia.org-sigmatropic shift) and cyclization, characteristic of the Borsche-Drechsel reaction, yields a dimethoxytetrahydrocarbazole intermediate. Aromatization of this intermediate, typically through oxidation with reagents like chloranil (B122849) or palladium on carbon, affords 3,6-dimethoxy-9H-carbazole. The final step involves the demethylation of the methoxy groups, commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), to yield this compound.

Bucherer Synthesis and Derivatives for Hydroxyl Functionalization

The Bucherer carbazole synthesis provides a route to carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.org While not a direct route to 3,6-dihydroxycarbazoles from simple precursors, a modified Bucherer-type reaction can be envisaged. The classical Bucherer reaction involves the conversion of a naphthol to a naphthylamine. A related reaction, the Bucherer-Bergs reaction, is a multicomponent synthesis of hydantoins from ketones, but is not directly applicable to carbazole synthesis. alfa-chemistry.comchem-station.comnih.govwikipedia.org

A more relevant adaptation involves the reaction of a dihydroxynaphthalene derivative with an amine in the presence of a bisulfite catalyst. However, a more direct application to the carbazole core would be the conversion of a 3,6-diamino-9H-carbazole to the corresponding diol. This transformation can be achieved via diazotization of the diamino compound followed by hydrolysis of the resulting bis(diazonium) salt in an aqueous acidic medium. This approach relies on the successful synthesis of the 3,6-diaminocarbazole precursor.

Graebe-Ullmann Reaction Schemes Leading to 3,6-Diols

The Graebe-Ullmann reaction is a powerful method for carbazole synthesis involving the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which are typically formed by the diazotization of 2-aminodiphenylamines. researchgate.netwikipedia.org To apply this to the synthesis of this compound, a suitably substituted 2-aminodiphenylamine (B160148) is required.

A strategic precursor would be 2-amino-4,4'-dimethoxydiphenylamine. The synthesis of this intermediate can be accomplished via an Ullmann condensation between 2-nitro-5-methoxyaniline and 4-methoxyaniline, followed by reduction of the nitro group. Diazotization of 2-amino-4,4'-dimethoxydiphenylamine with nitrous acid generates the corresponding benzotriazole (B28993) derivative. Subsequent heating of this intermediate induces the extrusion of nitrogen gas and the formation of a diradical species that cyclizes to yield 3,6-dimethoxy-9H-carbazole. As with other methods employing methoxy-protected precursors, the final step is a demethylation to afford this compound.

Fischer Indolization and Post-Cyclization Hydroxylation Approaches

The Fischer indole (B1671886) synthesis is a versatile and widely used method for the construction of indole rings, which can be extended to the synthesis of carbazoles. wikipedia.org The reaction involves the acid-catalyzed rearrangement of an arylhydrazone. Similar to the Borsche-Drechsel pathway, the key starting materials for a 3,6-dihydroxycarbazole synthesis would be a (3,6-dihydroxyphenyl)hydrazine or its protected form and a suitable ketone, typically cyclohexanone to form the tetrahydrocarbazole intermediate that is subsequently aromatized.

An alternative strategy involves performing the Fischer indolization to create a carbazole core with functionalities that can be later converted to hydroxyl groups. For instance, the reaction of a (3,6-dihalophenyl)hydrazine with cyclohexanone would lead to a 3,6-dihalotetrahydrocarbazole. After aromatization to 3,6-dihalo-9H-carbazole, the halogen atoms can be substituted by hydroxyl groups. This can be achieved through nucleophilic aromatic substitution with a hydroxide (B78521) source, often mediated by a copper catalyst (vide infra).

Transition Metal-Catalyzed Approaches to this compound Synthesis

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the formation of C-N and C-C bonds, which are central to the construction of the carbazole framework.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly effective for the synthesis of the diarylamine precursors required for cyclization. For example, the coupling of 2-bromo-1,4-dimethoxybenzene with 3-methoxyaniline, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, can generate the N-(3-methoxyphenyl)-2,5-dimethoxyaniline. Subsequent intramolecular C-H activation and C-N bond formation, also palladium-catalyzed, can then lead to the 3,6-dimethoxycarbazole skeleton. nih.gov

Copper-catalyzed Ullmann-type reactions are also highly valuable for constructing the carbazole ring system. acs.org An intramolecular Ullmann condensation of a 2-amino-2'-halobiphenyl derivative can be an effective strategy. For the synthesis of this compound, a precursor such as 2-amino-2'-bromo-5,5'-dimethoxybiphenyl could be subjected to copper-catalyzed intramolecular cyclization to yield 3,6-dimethoxy-9H-carbazole.

Furthermore, transition metal catalysis is crucial for the post-cyclization functionalization of the carbazole core. The conversion of 3,6-dibromo-9H-carbazole to this compound can be achieved through a copper-catalyzed hydroxylation reaction, employing a hydroxide salt in the presence of a copper(I) catalyst and a suitable ligand.

Table 2: Summary of Synthetic Strategies and Key Reactions

| Strategy | Key Intermediate | Key Reaction(s) | Final Step |

| Borsche-Drechsel Cyclization | (3,6-Dimethoxyphenyl)hydrazone of cyclohexanone | Hydrazone formation, Acid-catalyzed cyclization, Aromatization | Demethylation |

| Bucherer Synthesis (adapted) | 3,6-Diamino-9H-carbazole | Diazotization, Hydrolysis | - |

| Graebe-Ullmann Reaction | 2-Amino-4,4'-dimethoxydiphenylamine | Diazotization, Thermal cyclization | Demethylation |

| Fischer Indolization | (3,6-Dimethoxyphenyl)hydrazone of cyclohexanone | Hydrazone formation, Acid-catalyzed rearrangement, Aromatization | Demethylation |

| Transition Metal-Catalyzed | 2-Bromo-N-(3,6-dimethoxyphenyl)aniline | Buchwald-Hartwig amination, Intramolecular C-H activation | Demethylation |

| Transition Metal-Catalyzed | 3,6-Dibromo-9H-carbazole | Copper-catalyzed hydroxylation | - |

Palladium-Catalyzed C-H Activation and Direct Hydroxylation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of carbazoles, primarily through the formation of the carbazole ring system. nih.govnih.gov This approach often involves the intramolecular cyclization of N-substituted biarylamines, where a C-H bond on one of the aryl rings is activated by a palladium catalyst, leading to the formation of a C-N bond and the carbazole core. nih.govnih.gov Theoretical studies have shown that C-H activation at the C1-position of the carbazole nucleus is kinetically favorable, which has been exploited for site-selective functionalization. bohrium.com

While palladium-catalyzed C-H activation is well-established for constructing the carbazole skeleton, direct hydroxylation at the 3 and 6 positions of a pre-formed carbazole via this method is not a commonly reported strategy for the synthesis of this compound. The primary focus of palladium-catalyzed C-H functionalization in carbazole chemistry has been on C-C and C-N bond formation to build the heterocyclic framework. nih.govnih.govresearchgate.net For instance, a palladium-catalyzed tandem reaction involving C-H functionalization and C-N bond formation has been developed to assemble unsymmetrical carbazoles. nih.govnih.gov

A potential, though less direct, approach could involve the synthesis of a carbazole precursor with functional groups at the 3 and 6 positions that can be subsequently converted to hydroxyl groups. For example, a biaryl amide with methoxy groups at the appropriate positions could be cyclized using a palladium catalyst to form 3,6-dimethoxy-9H-carbazole, which could then be demethylated to yield the desired diol.

| Reaction Type | Catalyst | Key Features | Applicability to this compound Synthesis |

| Intramolecular C-H Amination | Pd(OAc)₂ | Forms the carbazole ring from biaryl amides. nih.govnih.gov | Primarily for core synthesis; direct hydroxylation is not a focus. |

| Site-Selective C-H Functionalization | Palladium(II) catalysts | Allows for functionalization at specific C-H bonds of the carbazole core. bohrium.com | Could potentially be adapted for hydroxylation, but this is not a standard method. |

Copper-Mediated Coupling Reactions for Oxygenated Carbazole Formation

Copper-catalyzed reactions are a cornerstone in the synthesis of carbazoles and their derivatives. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the formation of the carbazole ring system through intramolecular C-N bond formation. More contemporary copper-catalyzed methods have been developed for the intramolecular C-H amination of 2-aminobiphenyls to yield carbazoles. acs.orgacs.org These reactions can be performed under relatively mild conditions and tolerate a variety of functional groups.

For the synthesis of oxygenated carbazoles like this compound, copper-catalyzed methods can be envisioned in several ways. One approach involves the use of starting materials that already contain the desired oxygen functionalities. For instance, a di-hydroxylated or di-alkoxylated 2-aminobiphenyl (B1664054) could undergo a copper-catalyzed intramolecular cyclization to form the corresponding dihydroxylated or di-alkoxylated carbazole.

Another strategy is the direct hydroxylation of a dihalo-carbazole, such as 3,6-dibromo-9H-carbazole. Copper-catalyzed hydroxylation of aryl halides is a known transformation and could be applied to introduce hydroxyl groups at the 3 and 6 positions. rsc.org Furthermore, new synthetic procedures for intramolecular oxidative C-N bond formation using a combination of a copper catalyst and a hypervalent iodine(III) oxidant have been developed for the preparation of carbazoles from N-substituted amidobiphenyls. acs.org This method's efficiency is significantly improved with the use of a copper(II) triflate catalyst. acs.org

| Reaction Type | Catalyst/Reagents | Key Features | Applicability to this compound Synthesis |

| Intramolecular C-H Amination | Cu Catalyst/MnO₂ | Spontaneous removal of directing group after coupling. acs.orgacs.org | Can be used with oxygenated precursors. |

| Oxidative C-N Bond Formation | Cu(OTf)₂/Iodine(III) oxidant | Efficient formation of the carbazole ring. acs.org | Suitable for precursors with hydroxyl or protected hydroxyl groups. |

| Hydroxylation of Aryl Halides | Cu-g-C₃N₄ | Heterogeneous, ligand-free catalyst for converting aryl iodides to phenols. rsc.org | Potentially applicable for the direct hydroxylation of 3,6-dihalocarbazoles. |

Suzuki-Miyaura Coupling Strategies for Aryl-Hydroxyl Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of carbazole synthesis, it is often employed to construct the biaryl backbone, which is a key intermediate for subsequent cyclization to the carbazole core. polyu.edu.hk This strategy allows for the introduction of a wide range of functional groups, including those that can be converted to hydroxyl groups.

A plausible synthetic route to this compound using Suzuki-Miyaura coupling would involve the coupling of a dihalogenated carbazole, such as 3,6-dibromo-9H-carbazole, with an arylboronic acid or ester that bears a protected hydroxyl group, such as a methoxy or benzyloxy group. The resulting 3,6-di(alkoxyaryl)-9H-carbazole could then be deprotected to yield the diol.

Alternatively, the biaryl precursor to the carbazole can be synthesized via a Suzuki-Miyaura coupling. For example, a 2-aminoboronic acid derivative can be coupled with a dihalogenated benzene (B151609) ring bearing protected hydroxyl groups. The resulting substituted 2-aminobiphenyl can then be cyclized to form the carbazole ring. This approach offers a high degree of flexibility in the placement of substituents. derpharmachemica.comderpharmachemica.com

| Reactants | Catalyst | Product | Subsequent Steps for Diol Synthesis |

| 3,6-Dihalo-9H-carbazole and Arylboronic acid with protected -OH | Pd catalyst (e.g., Pd(PPh₃)₄) | 3,6-Di(alkoxyaryl)-9H-carbazole | Deprotection of the hydroxyl groups (e.g., demethylation or debenzylation). |

| 2-Aminoboronic acid and Dihalogenated phenol (B47542) derivative | Pd catalyst | Substituted 2-aminobiphenyl | Intramolecular cyclization followed by deprotection. |

Cyanation-Hydrolysis Sequence for Diol Formation from 3,6-Dihalocarbazoles

A well-documented and efficient route to this compound proceeds through a cyanation-hydrolysis sequence starting from 3,6-dihalocarbazoles. This multi-step synthesis offers a reliable pathway to the key intermediate, 9H-carbazole-3,6-dicarboxylic acid.

The synthesis begins with the bromination of 9H-carbazole, typically using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF), to produce 3,6-dibromo-9H-carbazole in high yield. mdpi.com The subsequent cyanation of 3,6-dibromo-9H-carbazole to form 9H-carbazole-3,6-dicarbonitrile can be achieved using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as a mixture of Pd₂(dba)₃ and 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.netresearchgate.net

The hydrolysis of the resulting 9H-carbazole-3,6-dicarbonitrile to 9H-carbazole-3,6-dicarboxylic acid is then carried out under basic conditions, often with the aid of a copper(I) iodide (CuI) catalyst to facilitate the reaction. researchgate.netresearchgate.netkaust.edu.sa The final step, the reduction of the dicarboxylic acid to the corresponding diol, this compound, can be accomplished using standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

| Step | Reagents | Intermediate/Product | Yield |

| Bromination | 9H-Carbazole, NBS, DMF | 3,6-Dibromo-9H-carbazole | High |

| Cyanation | 3,6-Dibromo-9H-carbazole, Zn(CN)₂, Pd catalyst | 9H-Carbazole-3,6-dicarbonitrile | Good |

| Hydrolysis | 9H-Carbazole-3,6-dicarbonitrile, NaOH, CuI | 9H-Carbazole-3,6-dicarboxylic acid | High |

| Reduction | 9H-Carbazole-3,6-dicarboxylic acid, LiAlH₄ or BH₃ | This compound | - |

Metal-Free and Environmentally Conscious Synthetic Routes to Carbazole Diols

In recent years, there has been a growing interest in the development of metal-free and environmentally friendly synthetic methods. For the synthesis of carbazoles, several metal-free approaches have been reported. These often involve intramolecular cyclization reactions promoted by non-metallic reagents or catalysts. acs.org

One such strategy involves the intramolecular oxidative C-N bond formation of N-substituted amidobiphenyls using hypervalent iodine(III) as an oxidant. acs.org While this reaction can be catalyzed by copper, it also proceeds under metal-free conditions, albeit with potentially lower yields. acs.org To synthesize carbazole diols using this method, one would need to start with a suitably di-hydroxylated or di-alkoxylated N-substituted amidobiphenyl.

Another metal-free approach is the synthesis of carbazoles from bisarylmethanes via a C-H hydroxylation promoted by a KOtBu/DMSO/P(OEt)₃ system with air as the oxidant. rsc.org While this method has been demonstrated for benzylic C-H bonds, its applicability to the direct hydroxylation of the carbazole aromatic ring is not established.

A particularly noteworthy metal-free synthesis of the key intermediate, 9H-carbazole-3,6-dicarboxylic acid, has been developed to avoid the use of transition metal catalysts and pyrophoric reagents. osti.gov This method utilizes a protecting group strategy, starting with the Friedel-Crafts acylation of 9H-carbazole to yield 3,6-diacetyl-9H-carbazole. The nitrogen is then protected with a benzyl (B1604629) group, followed by a haloform reaction to convert the acetyl groups into carboxylic acids. The benzyl protecting group can then be removed to yield 9H-carbazole-3,6-dicarboxylic acid. osti.gov

| Method | Key Reagents/Conditions | Advantages |

| Oxidative C-N Bond Formation | Hypervalent iodine(III) oxidant | Avoids transition metal catalysts. acs.org |

| Friedel-Crafts Acylation/Haloform Reaction | AlCl₃, Acetyl chloride; NaOBr; AlCl₃ | Air-stable, avoids transition metals and pyrophoric reagents. osti.gov |

Regioselective Functionalization and Protecting Group Strategies at 3,6-Positions and N-9

The regioselective functionalization of the carbazole core is crucial for the synthesis of well-defined derivatives. The 3 and 6 positions are electronically activated and are often the preferred sites for electrophilic substitution. Protecting the nitrogen atom at the N-9 position is a common strategy to prevent N-functionalization and to modify the solubility and electronic properties of the carbazole derivative.

Commonly used protecting groups for the N-9 position include alkyl groups (e.g., butyl), benzyl groups, and the tert-butoxycarbonyl (Boc) group. researchgate.netclockss.orgnih.gov The choice of protecting group depends on the subsequent reaction conditions it needs to withstand and the ease of its removal. For example, a benzyl group can be introduced via N-alkylation with benzyl bromide and can be removed by hydrogenolysis or with Lewis acids like AlCl₃. osti.govclockss.org

For the hydroxyl groups at the 3 and 6 positions, standard protecting groups for phenols can be employed. libretexts.orghighfine.com These include ethers (e.g., methyl, benzyl, silyl (B83357) ethers) and esters. The choice of protecting group is critical for multi-step syntheses where selective deprotection might be required. For instance, methoxy groups can serve as protected hydroxyls and can be cleaved using reagents like boron tribromide (BBr₃). Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are also widely used due to their ease of introduction and removal under specific conditions. highfine.com

| Position | Functionalization/Protection | Reagents/Protecting Groups | Key Considerations |

| N-9 | Alkylation/Protection | Alkyl halides, Benzyl bromide, (Boc)₂O | Modifies solubility and electronic properties; choice of group depends on desired stability and deprotection conditions. osti.govresearchgate.netclockss.org |

| 3,6-Positions (Hydroxyl) | Protection | Methyl ethers, Benzyl ethers, Silyl ethers (e.g., TBDMS) | Stability to subsequent reaction conditions and selective removal are key. libretexts.orghighfine.com |

Synthesis of Key Intermediates and Related Dihydroxylated Carbazole Analogues

The synthesis of this compound relies on the availability of key intermediates. One of the most important is 3,6-dibromo-9H-carbazole, which serves as a precursor for both the cyanation-hydrolysis route and Suzuki-Miyaura coupling strategies. It is readily synthesized by the direct bromination of 9H-carbazole with N-bromosuccinimide. mdpi.com Another crucial intermediate is 9H-carbazole-3,6-dicarboxylic acid, which can be obtained from the dinitrile or via a metal-free route involving Friedel-Crafts acylation. researchgate.netosti.gov

The synthesis of related dihydroxylated carbazole analogues can be achieved by adapting the methodologies described above. For example, by starting with a substituted carbazole, one can introduce hydroxyl groups at the 3 and 6 positions to create a variety of analogues with different substitution patterns on the carbazole core.

Furthermore, the synthesis of other 3,6-disubstituted carbazoles, such as 3,6-difluoro-9H-carbazole, has been reported. nih.gov This compound is synthesized from 3,6-difluoro-2,2'-diaminobiphenyl via a diazotization-cyclization reaction. The synthesis of such analogues highlights the versatility of synthetic methods for accessing a range of 3,6-disubstituted carbazoles with different functional groups, which can be valuable for comparative studies in materials science and medicinal chemistry.

| Intermediate/Analogue | Synthetic Route | Starting Material |

| 3,6-Dibromo-9H-carbazole | Direct bromination | 9H-Carbazole |

| 9H-Carbazole-3,6-dicarboxylic acid | Cyanation and hydrolysis of 3,6-dibromo-9H-carbazole | 3,6-Dibromo-9H-carbazole |

| 9H-Carbazole-3,6-dicarboxylic acid | Friedel-Crafts acylation, N-benzylation, haloform reaction, debenzylation | 9H-Carbazole |

| 3,6-Difluoro-9H-carbazole | Diazotization-cyclization | 3,6-Difluoro-2,2'-diaminobiphenyl |

Synthesis and Transformations of 3,6-Diiodo-9H-carbazole

3,6-Diiodo-9H-carbazole serves as a versatile building block for the synthesis of more complex carbazole derivatives. The iodine substituents are excellent leaving groups for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

The direct iodination of the carbazole core is a common and effective method for the preparation of 3,6-diiodo-9H-carbazole. A well-established procedure involves the reaction of 9H-carbazole with potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in glacial acetic acid. This method, a variation of the Tucker iodination, provides the desired diiodinated product in high yield. The reaction proceeds via electrophilic substitution, where the iodonium (B1229267) ion (I⁺) is generated in situ.

A typical synthesis is detailed in the table below:

| Reagents & Conditions | Product | Yield | Reference |

| 9H-Carbazole, KI, KIO₃, Acetic Acid, Reflux | 3,6-Diiodo-9H-carbazole | 96% | researchgate.net |

The resulting 3,6-diiodo-9H-carbazole is a stable, crystalline solid that can be readily purified. Its structure has been confirmed by X-ray crystallography, showing an essentially planar tricyclic system, a key feature for applications in organic electronics. researchgate.net

Transformations of 3,6-Diiodo-9H-carbazole

The true synthetic utility of 3,6-diiodo-9H-carbazole lies in its subsequent transformations. The carbon-iodine bonds are highly reactive towards a variety of palladium- and copper-catalyzed reactions.

N-Alkylation: The nitrogen atom of 3,6-diiodo-9H-carbazole can be readily alkylated to introduce substituents at the 9-position. This is typically achieved by deprotonating the N-H bond with a base, followed by reaction with an alkyl halide. For example, N-benzylation can be accomplished using benzyl bromide in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The use of a phase-transfer catalyst can also facilitate this reaction. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The diiodo- derivative is an excellent substrate for reactions such as Suzuki and Buchwald-Hartwig amination.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the diiodocarbazole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This provides access to 3,6-diarylcarbazoles. derpharmachemica.comorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds. 3,6-Diiodo-9H-carbazole can be coupled with a wide range of primary or secondary amines using a palladium catalyst with a suitable phosphine ligand and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgacs.orgnih.gov This reaction is fundamental for synthesizing hole-transporting materials and pharmaceutically relevant compounds.

The reactivity of the iodo-substituents makes 3,6-diiodo-9H-carbazole a superior starting material compared to its dibromo- or dichloro-analogs in many cross-coupling protocols.

Synthesis of N-Substituted Carbazole-3,6-diol Derivatives (e.g., N-Benzyl-2,7-di-tert-butyl-9H-carbazole-3,6-diol)

The synthesis of N-substituted carbazole-3,6-diol derivatives, particularly those bearing bulky substituents like tert-butyl groups, requires a multi-step approach. These compounds combine the electronic properties of the carbazole-diol core with the solubility and steric influence of the N- and C-substituents. A plausible synthetic strategy involves the initial construction of the substituted carbazole framework, followed by the introduction or deprotection of the hydroxyl groups.

A general retrosynthetic approach for a target molecule like N-Benzyl-2,7-di-tert-butyl-9H-carbazole-3,6-diol would likely involve the demethylation of a corresponding 3,6-dimethoxy precursor. The synthesis can be broken down into several key stages:

Synthesis of the Substituted Carbazole Core: The initial step is the synthesis of the carbazole ring with the desired substitution pattern. For the example compound, 2,7-di-tert-butyl-9H-carbazole is a known starting material. chemsynthesis.comrsc.org Alternatively, the more commonly synthesized 3,6-di-tert-butyl-9H-carbazole can be prepared via a Friedel-Crafts alkylation of carbazole with tert-butyl chloride and a Lewis acid catalyst like aluminum trichloride. researchgate.net

| Starting Material | Reagents & Conditions | Product | Reference |

| Carbazole | tert-Butyl Chloride, AlCl₃, CHCl₃ | 3,6-Di-tert-butyl-9H-carbazole | rsc.org |

N-Benzylation: The N-H proton of the substituted carbazole is acidic and can be removed by a strong base. The subsequent reaction with benzyl bromide yields the N-benzylated carbazole. This reaction is analogous to the N-alkylation of the diiodocarbazole mentioned previously. For instance, 3,6-diacetyl-9H-carbazole is readily N-benzylated using potassium hydroxide and benzyl bromide in DMF. osti.gov

Formation of the 3,6-Diol Functionality: Direct hydroxylation of the carbazole ring at the 3 and 6 positions is challenging. A more common and reliable method is to synthesize the corresponding 3,6-dimethoxycarbazole and then cleave the methyl ethers to reveal the hydroxyl groups. The synthesis of 3,6-dimethoxy-9H-carbazole can be achieved through various carbazole synthesis routes, often starting from appropriately substituted biphenyl (B1667301) precursors.

The crucial final step is the demethylation of the dimethoxy intermediate. A powerful reagent for this transformation is boron tribromide (BBr₃). This Lewis acid effectively cleaves aryl methyl ethers at low temperatures to yield the corresponding phenols. The reaction is typically performed in an inert solvent like dichloromethane.

While a complete synthesis of N-Benzyl-2,7-di-tert-butyl-9H-carbazole-3,6-diol in a single report is not available, the combination of these established methodologies provides a clear and viable pathway for its preparation and the synthesis of analogous derivatives. The sequence of steps—synthesis of the core, N-alkylation, and final deprotection of hydroxyl groups—represents a flexible strategy for accessing this class of functionalized carbazoles.

Molecular Architecture and Conformational Analysis of 9h Carbazole 3,6 Diol

Crystallographic Investigations of Solid-State Structure

Crystallographic techniques, particularly single-crystal X-ray diffraction, offer the most definitive insight into the solid-state structure of a molecule, providing precise coordinates of its constituent atoms.

A comprehensive search of publicly available crystallographic databases did not yield a determined single-crystal X-ray structure for 9H-Carbazole-3,6-diol. However, extensive crystallographic data on related 3,6-disubstituted carbazole (B46965) derivatives, such as 3,6-diiodo-9H-carbazole, provide a reliable framework for understanding the core molecular conformation.

Studies on various carbazole derivatives consistently show that the tricyclic aromatic ring system is essentially planar. For instance, the crystal structure of 3,6-diiodo-9H-carbazole reveals a root-mean-square (r.m.s.) deviation from planarity of only 0.0272 Å for the carbazole core rsc.org. This high degree of planarity is a characteristic feature of the fused ring system. It is therefore anticipated that the carbazole skeleton of this compound also adopts a nearly planar conformation. The bond lengths and angles within this core are expected to be within the normal ranges for aromatic C-C and C-N bonds. The introduction of hydroxyl groups is not expected to induce significant distortion in the planarity of the carbazole ring itself.

Table 1: Expected Crystallographic Parameters for this compound (Note: These are predicted values based on related structures as direct experimental data is unavailable.)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Molecular Conformation | Nearly planar carbazole core |

| C-O Bond Length | ~1.36 - 1.38 Å |

| C-N Bond Length | ~1.38 - 1.40 Å |

In the absence of a solved crystal structure for this compound, the analysis of its crystal packing relies on inference from its functional groups. The molecule possesses three key hydrogen bond donors/acceptors: the N-H group of the pyrrole (B145914) ring and the two O-H groups of the phenol (B47542) moieties. These functional groups are expected to dominate the intermolecular interactions in the solid state.

Spectroscopic Characterization of Molecular Framework

Spectroscopic methods provide invaluable data on the connectivity, chemical environment, and functional groups within a molecule, complementing the insights from crystallographic studies.

While specific, published NMR spectra for this compound were not identified, the expected spectral features can be reliably predicted based on the molecule's C₂ᵥ symmetry and data from analogous 3,6-disubstituted carbazoles.

¹H NMR: The symmetry of the molecule simplifies the aromatic region of the proton NMR spectrum. Three distinct signals would be expected for the aromatic protons. Protons H-2 and H-7 would appear as a doublet, coupled to H-1 and H-8, respectively. Protons H-1 and H-8 would appear as a doublet of doublets, and H-4 and H-5 would present as a doublet. Additionally, singlets corresponding to the N-H proton and the two equivalent O-H protons would be observed. The chemical shifts would be influenced by the electron-donating nature of the hydroxyl groups.

¹³C NMR: Due to the molecule's symmetry, only six distinct signals would be anticipated for the twelve carbon atoms of the carbazole core. The carbons bearing the hydroxyl groups (C-3 and C-6) would be significantly shifted downfield. The remaining signals would correspond to the other four unique carbon environments in the aromatic system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values in ppm relative to TMS in a solvent like DMSO-d₆. Actual values may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 11.0 | singlet | N-H |

| ¹H | 8.5 - 9.5 | singlet | O-H |

| ¹H | 7.0 - 7.8 | multiplet | Aromatic C-H |

| ¹³C | 145 - 155 | singlet | C-OH |

| ¹³C | 105 - 140 | singlet | Aromatic C & CH |

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying specific functional groups. The FT-IR spectrum of this compound is expected to be characterized by distinct vibrational bands. The most prominent feature would be a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to intermolecular hydrogen bonding. A sharper, less intense peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration is also expected. Other key signals would include C-O stretching vibrations (around 1200-1250 cm⁻¹) and various bands corresponding to aromatic C=C and C-H stretching and bending modes, which are typical for the carbazole framework.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound (Note: Predicted values. The exact position and shape of bands are sensitive to the physical state and intermolecular interactions.)

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| 3200 - 3600 | O-H Stretch (H-bonded) | Broad, Strong |

| ~3400 | N-H Stretch | Sharp, Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1600 - 1620 | Aromatic C=C Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Stretch | Strong |

| 1200 - 1250 | Aryl C-O Stretch | Strong |

| 800 - 880 | Aromatic C-H Out-of-Plane Bend | Strong |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₂H₉NO₂), the calculated exact mass of the molecular ion [M]⁺ is 199.0633 g/mol . HRMS techniques like MALDI-TOF or ESI would be used to verify this mass experimentally, confirming the molecular formula.

The fragmentation pattern in mass spectrometry would provide further structural evidence. The molecular ion peak ([M]⁺) is expected to be prominent. Plausible fragmentation pathways for this compound under electron ionization could include the sequential or competitive loss of neutral molecules or radicals. Common fragmentation for phenolic and heterocyclic compounds involves the loss of carbon monoxide (CO), hydrocyanic acid (HCN), or hydroxyl radicals (•OH), leading to the formation of stable fragment ions. Analysis of these fragments would help to corroborate the proposed molecular structure.

Computational Insights into Molecular Geometry and Stability

Computational methods offer a detailed view of the molecular structure and energetics of this compound, complementing experimental data where available and providing predictive insights.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus representing the most stable structure of the molecule. For carbazole derivatives, DFT calculations have been shown to provide reliable geometric parameters that are in good agreement with experimental results from techniques like X-ray crystallography. researchgate.netresearchgate.net

In the case of this compound, DFT calculations would typically be performed using a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's geometry. mdpi.comresearchgate.netpreprints.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. researchgate.net

The energy landscape of this compound can also be explored using DFT. This involves calculating the energies of various conformers and transition states that connect them. The resulting energy landscape provides valuable information about the relative stabilities of different conformations and the energy barriers for conformational changes. A theoretical study on the atmospheric oxidation of carbazole has utilized DFT to calculate the potential barriers and reaction heats for the formation of hydroxycarbazoles, demonstrating the utility of this method in mapping energy landscapes. mdpi.comresearchgate.netpreprints.org

Table 1: Representative Functionals and Basis Sets for DFT Calculations on Carbazole Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(3df,2pd) | Geometry optimization and prediction of NMR parameters for substituted carbazoles. researchgate.net |

| M06-2X | 6-311++G(3df,2p) | Investigation of reaction mechanisms and kinetics, such as the atmospheric oxidation of carbazole. mdpi.comresearchgate.netpreprints.org |

| B3LYP | 6-311++G(d,p) | General geometry optimization and electronic structure calculations for drug molecules. nih.gov |

This table is interactive. You can sort and filter the data.

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary source of conformational isomerism in this molecule would be the orientation of the hydroxyl (-OH) groups at the 3 and 6 positions. The rotation of the C-O bonds and the subsequent change in the dihedral angles of the H-O-C-C chain would lead to different conformers.

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. Mapping the PES for this compound would involve systematically varying the key dihedral angles associated with the hydroxyl groups and calculating the energy at each point using DFT. This allows for the identification of local minima, corresponding to stable conformers, and saddle points, representing the transition states between them.

Electronic Structure and Photophysical Characteristics of 9h Carbazole 3,6 Diol

Ultraviolet-Visible Absorption and Photoluminescence Properties

UV-Visible Spectroscopy for Electronic Transitions and Absorption Maxima

No specific UV-Visible absorption maxima (λmax) for 9H-Carbazole-3,6-diol have been identified in the surveyed literature. For carbazole (B46965) derivatives, absorption spectra are characterized by π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the carbazole core. For instance, the introduction of electron-withdrawing or electron-donating groups can lead to significant shifts in the absorption wavelengths. researchgate.net In a study on a 3,6-di(thiazolidin-5-one-2-yl)-carbazole derivative, absorption bands between 430-474 nm were attributed to intramolecular charge transfer (ICT) with significant π-π* character. nih.gov However, without experimental data for this compound, its specific absorption characteristics remain undetermined.

Fluorescence Spectroscopy: Emission Wavelengths, Intensity, and Quantum Yield Determinations

Specific fluorescence emission data, including emission wavelengths and fluorescence quantum yields (ΦF), for this compound are not available. The parent carbazole molecule is known for its intense blue luminescence. nih.gov The emission properties of its derivatives are heavily influenced by substitution. For example, a 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole derivative was reported to exhibit a pure blue emission with a remarkably high luminescence quantum yield of 95%. researchgate.net In contrast, another complex product derived from 3,6-dihydroxycarbazole showed a low quantum yield of 0.012. rsc.org The quantum yield is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. horiba.com The lack of empirical data for this compound prevents any quantitative assessment of its emissive properties.

Investigation of Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena

There are no dedicated studies on the solvatochromic effects for this compound. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of intramolecular charge transfer (ICT). In donor-acceptor substituted carbazoles, a bathochromic (red) shift in absorption and emission spectra is often observed with increasing solvent polarity. nih.gov This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. The hydroxyl groups at the 3 and 6 positions of this compound could act as electron-donating groups, but without a corresponding acceptor and experimental data across various solvents, the presence and extent of ICT cannot be confirmed.

Theoretical Elucidation of Electronic Transitions and Excited States

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Oscillator Strengths

No TD-DFT calculations detailing the excitation energies, oscillator strengths, and nature of electronic transitions for this compound were found. TD-DFT is a powerful computational method used to simulate UV-Vis spectra and understand the electronic transitions between the ground and excited states. researchgate.netnih.gov While numerous studies employ TD-DFT to analyze complex molecules synthesized from 3,6-dihydroxycarbazole derivatives, the foundational calculations for the parent compound itself are not reported. rsc.orgjnsam.com Such calculations would be essential to assign the character of its electronic transitions (e.g., HOMO→LUMO, π→π*) and predict the theoretical absorption maxima.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Optical Band Gap Predictions

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are absent from the literature. The HOMO-LUMO gap is a crucial parameter that reflects the chemical reactivity and is used to predict the optical and electronic properties of a molecule. irjweb.com In conjugated molecules, a smaller energy gap generally corresponds to absorption at longer wavelengths. youtube.com DFT calculations are the standard method for determining these values. For related carbazole systems, the HOMO-LUMO gap has been shown to be tunable through the strategic addition of donor and acceptor groups. nankai.edu.cn For instance, a DFT study on various carbazole-based dyes for solar cells explored how different functional groups, including a hydroxyl group on a more complex structure, affected the HOMO and LUMO energy levels. jnsam.com Without dedicated computational studies on this compound, its electronic band gap remains unknown.

Nonlinear Optical Response

Comprehensive searches of scientific literature and research databases did not yield specific information regarding the nonlinear optical response of this compound. While the nonlinear optical properties of the broader carbazole family are a subject of research interest due to their potential applications in photonics and optoelectronics, specific experimental or theoretical data for the 3,6-diol substituted carbazole is not available in the reviewed sources. The electronic properties endowed by the hydroxyl groups at the 3 and 6 positions would theoretically influence the intramolecular charge transfer and polarizability, which are key factors for nonlinear optical activity. However, without dedicated studies, any discussion on the specific nature of this influence remains speculative.

There are no available scientific reports detailing the use of the Z-scan technique to measure the nonlinear absorption and refractive indices of this compound. The Z-scan method is a widely used experimental approach to determine the magnitude and sign of the real and imaginary parts of the third-order nonlinear susceptibility. This technique involves translating a sample through the focal point of a laser beam and measuring the resulting changes in transmittance. Despite its utility, this technique has not been applied to this compound in any published research found. Consequently, there is no experimental data available for its nonlinear absorption coefficient (β) or its nonlinear refractive index (n₂).

A search for theoretical studies on the molecular hyperpolarizabilities of this compound yielded no specific results. Theoretical analysis, often employing quantum chemical calculations such as Density Functional Theory (DFT), is a powerful tool for predicting the nonlinear optical properties of molecules by calculating their first and second hyperpolarizabilities (β and γ, respectively). These calculations can provide insight into the structure-property relationships that govern nonlinear optical phenomena. However, no such theoretical investigations have been published for this compound. Therefore, no computed values for its molecular hyperpolarizabilities are available to be reported.

Electrochemical Behavior of 9h Carbazole 3,6 Diol

Cyclic Voltammetry for Redox Mechanisms and Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of carbazole (B46965) derivatives. For carbazole itself, the initial electrochemical oxidation is an irreversible process that occurs at a potential of approximately +1.1 V to +1.2 V versus a Saturated Calomel Electrode (SCE) in an acetonitrile (B52724) solution. epstem.netmdpi.com This process involves the removal of one electron to form a highly reactive cation radical. ccspublishing.org.cn

The typical CV scan of a carbazole derivative shows an anodic peak on the first forward scan, which corresponds to this oxidation. Due to the high reactivity of the generated cation radical, it rapidly undergoes subsequent chemical reactions, primarily dimerization, leading to the irreversibility of the initial oxidation wave. ccspublishing.org.cn For 9H-Carbazole-3,6-diol, the redox mechanism is expected to follow a similar pathway, initiated by the one-electron oxidation to form a cation radical. The stability and subsequent reactions of this radical are influenced by the hydroxyl substituents.

The general mechanism for the electrochemical oxidation of carbazole can be described as an ECE (Electron transfer-Chemical reaction-Electron transfer) process:

Initial Electron Transfer (E): The carbazole molecule is oxidized at the electrode surface, losing one electron to form a cation radical.

Chemical Reaction (C): Two cation radicals couple, typically at the 3, 6, or N-positions, to form a dimer. This step is often accompanied by the loss of protons. researchgate.net

Second Electron Transfer (E): The resulting dimer is then oxidized at a lower potential than the monomer, a characteristic feature of conducting polymer formation. ccspublishing.org.cn

This process continues with the growth of oligomer and polymer chains on the electrode surface, which is observable in multi-scan CV experiments by the appearance of new redox peaks and an increase in peak currents with each successive cycle. researchgate.net

Influence of Hydroxyl Substituents on Oxidation and Reduction Characteristics

The functionalization of the carbazole core, particularly at the 3- and 6-positions, allows for the tuning of its electrical and optical properties. epstem.netiieta.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting different characteristics to the carbazole system.

The hydroxyl (-OH) group is a strong electron-donating group. When attached to the carbazole ring at the 3 and 6 positions, the -OH groups increase the electron density of the π-conjugated system through a positive mesomeric effect. This increased electron density makes it easier to remove an electron from the molecule. Consequently, this compound is expected to have a lower oxidation potential compared to unsubstituted 9H-carbazole. The introduction of hydroxyl groups facilitates the formation of the initial cation radical, thereby lowering the energy barrier for oxidation. nih.gov

Conversely, electron-withdrawing groups, such as nitrile (-CN) or bromo (-Br) groups, increase the oxidation potential of the carbazole core by decreasing its electron density. mdpi.comrsc.org The effect of different substituents on the oxidation potential of carbazole derivatives provides a strategy for designing molecules with specific redox properties for various applications.

Table 5.2.1: Expected Effect of Substituents on Carbazole Oxidation Potential

| Substituent Type | Example Groups | Position on Ring | Effect on Electron Density | Expected Change in Oxidation Potential |

| Electron-Donating | -OH, -NH2, -OCH3 | 3, 6 | Increase | Decrease |

| Electron-Withdrawing | -CN, -NO2, -CHO, -Br | 3, 6 | Decrease | Increase |

| Alkyl (weakly donating) | -CH3, -C2H5 | 3, 6, 9 | Slight Increase | Slight Decrease |

This table illustrates the general principles of substituent effects on the electrochemical behavior of aromatic compounds.

Spectroelectrochemical Studies (e.g., UV-Vis/ESR) for Characterization of Electrogenerated Species

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques in-situ to identify and characterize the transient species generated at the electrode surface. For carbazole derivatives, UV-Vis and Electron Spin Resonance (ESR) spectroscopy are particularly valuable. ccspublishing.org.cn

When this compound is oxidized, the formation of the cation radical can be monitored by observing changes in its UV-Vis absorption spectrum. The neutral carbazole monomer typically absorbs in the UV region. Upon one-electron oxidation, new absorption bands appear at longer wavelengths, often in the visible or near-infrared (NIR) region, which are characteristic of the cation radical. nih.gov If the potential is increased further, a dication may be formed, leading to additional changes in the spectrum. These spectral changes provide direct evidence for the formation of these electrogenerated species and can be used to study their stability and reaction kinetics. mdpi.com

ESR spectroscopy can also be used to detect the formation of radical species. The cation radical of a carbazole derivative, having an unpaired electron, will produce a characteristic ESR signal, confirming its generation during the electrochemical process.

Electrochemical Polymerization Mechanisms and Resulting Film Properties

The ability of carbazole and its derivatives to form conductive polymers through electrochemical oxidation is one of their most important properties. The polymerization process, known as electropolymerization, creates a polymer film directly on the surface of the working electrode. mdpi.com

The mechanism for the electropolymerization of this compound follows the general pathway for 3,6-substituted carbazoles. The process is initiated by the oxidation of the monomer to a cation radical. Because the 3 and 6 positions are the most electron-rich and sterically accessible sites on the carbazole ring, the coupling of these radicals occurs predominantly between these positions, leading to the formation of a poly(3,6-carbazole) chain. mdpi.comresearchgate.net

During repeated cyclic voltammetry scans, the growth of the polymer film is evidenced by the increase in the current of the redox waves corresponding to the polymer's own oxidation and reduction. nih.gov The resulting polymer film, poly(this compound), is electroactive, meaning it can be reversibly switched between its neutral and oxidized states.

The properties of the resulting polymer film are significantly influenced by the hydroxyl substituents.

Redox Activity: The polymer will have its own characteristic redox potentials, which are typically lower than the monomer's initial oxidation potential.

Electrochromism: The polymer film often exhibits electrochromism, changing color as its oxidation state is changed. The neutral polymer may be transparent or lightly colored, while the oxidized (doped) state is often deeply colored due to the formation of polarons and bipolarons along the polymer chain. nih.govresearchgate.net The specific colors would be influenced by the hydroxyl groups.

Film Morphology and Solubility: The hydroxyl groups can participate in intermolecular and intramolecular hydrogen bonding, which can affect the morphology, adhesion, and solubility of the polymer film. These properties are crucial for the performance of the material in electronic devices.

Computational Chemistry and Advanced Theoretical Studies

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For 9H-Carbazole-3,6-diol, MD simulations can provide critical insights into its conformational flexibility and its interactions with surrounding solvent molecules.

This technique can be used to explore:

Conformational Dynamics : The rotational freedom of the hydroxyl (-OH) groups at the 3 and 6 positions can be modeled to understand their preferred orientations and the energy barriers between different conformations. This is crucial as the orientation of these groups can influence hydrogen bonding and molecular packing.

Solvent Effects : By simulating this compound in a box of explicit solvent molecules (e.g., water, DMSO), MD can reveal the structure of the solvation shell. It can elucidate how solvent molecules arrange around the solute and quantify the strength of solute-solvent interactions, such as hydrogen bonds between the diol's hydroxyl groups and water. This information is vital for understanding its solubility and behavior in solution.

Structural Stability : MD simulations can be used to assess the stability of proposed molecular assemblies or aggregates, predicting how these structures behave under physiological or experimental conditions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.com A QSPR model is a mathematical equation that relates numerical descriptors of molecular structure to a specific property. nih.gov

For this compound and its analogues, a QSPR model could be developed to predict various properties, most notably its antioxidant activity, which is characteristic of phenolic compounds. nih.govnih.govnih.gov The key steps would involve:

Dataset Compilation : Gathering a set of carbazole (B46965) or phenolic compounds with experimentally measured values for a target property (e.g., antioxidant capacity).

Descriptor Calculation : For each molecule, calculating a range of numerical molecular descriptors that encode structural, electronic, and physicochemical information.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the property. mdpi.com

Validation : Rigorously testing the model's predictive power on an external set of compounds. mdpi.com

Key molecular descriptors relevant for a QSPR model of a phenolic compound like this compound are listed in the table below. nih.govnih.gov

| Descriptor Class | Descriptor Example | Relevance to this compound |

| Electronic | HOMO/LUMO Energies | Relates to electron-donating ability and reactivity. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Quantifies the ease of donating a hydrogen atom from the -OH groups, a key step in antioxidant activity. nih.gov |

| Thermodynamic | Ionization Potential (IP) | Measures the energy required to remove an electron, related to radical scavenging. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Describes lipophilicity, influencing solubility and interaction with biological membranes. mdpi.com |

| Constitutional | Number of Hydroxyl Groups | A fundamental descriptor directly linked to the antioxidant potential of phenols. nih.govnih.gov |

Aromaticity Probes and Indices (e.g., NICS Calculations)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a ring system. nih.govnih.gov NICS values are calculated by placing a "ghost" atom at the center of a ring and computing the magnetic shielding at that point; a negative value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). nih.gov

Applying NICS calculations to this compound would allow for a quantitative assessment of how the hydroxyl substituents at the 3 and 6 positions modulate the aromaticity of the benzene (B151609) rings compared to the unsubstituted carbazole core.

Computational Modeling of Host-Guest Interactions and Supramolecular Assembly

The presence of two hydroxyl groups on the this compound scaffold makes it an excellent candidate for forming non-covalent interactions, particularly hydrogen bonds. These interactions can lead to the formation of larger, ordered structures through self-assembly or enable the molecule to act as a host for binding small guest molecules.

Computational modeling is crucial for understanding and predicting these supramolecular phenomena. nih.gov

Host-Guest Interactions : DFT calculations can be used to model the interaction between this compound (the host) and a potential guest molecule. These calculations can determine the geometry of the host-guest complex and compute the binding energy, providing insight into the stability and selectivity of the interaction. mdpi.com For example, the diol could potentially bind guest molecules that can act as hydrogen bond acceptors.

Supramolecular Assembly : Molecular dynamics simulations can be employed to model the self-assembly process of multiple this compound molecules. These simulations can predict the most stable packing arrangements and reveal the network of intermolecular hydrogen bonds that stabilize the resulting supramolecular structure, such as a sheet or a helical column. Software tools have been specifically developed to assist in the assembly and analysis of such supramolecular materials. nih.gov

Material Science Applications of 9h Carbazole 3,6 Diol Derived Scaffolds

Supramolecular Architectures and Functional Assemblies

Development of Fluorescent Sensing Platforms and Probes

The inherent fluorescence of the carbazole (B46965) core is a key feature exploited in the development of chemosensors. Carbazole derivatives are recognized as an attractive foundation for luminescent chemosensors due to their favorable photophysical properties, photostability, and the capacity to be functionalized with various groups to modulate their sensing behavior. researchgate.netnih.gov Functional groups at the 3 and 6 positions of the carbazole can effectively create an intramolecular charge transfer (ICT) character, which is often sensitive to the local environment, making such derivatives promising for sensing applications. researchgate.net

While the broader class of hydroxycarbazoles has been investigated for anion sensing, specific literature detailing fluorescent probes derived directly from 9H-Carbazole-3,6-diol is limited. However, related structures demonstrate the principle and potential of this scaffold. For instance, 1-hydroxycarbazole has been shown to be a useful fluorescent sensor for fluoride (B91410) and chloride anions. nih.gov The sensing mechanism relies on the formation of hydrogen bonds between the hydroxyl group (and the pyrrolic nitrogen) and the target anion, which enhances the fluorescence emission. nih.gov This highlights the potential of hydroxyl groups on the carbazole scaffold to act as recognition sites in sensing platforms.

Furthermore, the development of carbazole-based polymeric sensors for ions like iodide and mercury has been demonstrated starting from 3,6-dibromocarbazole, a common precursor in carbazole chemistry. nih.gov These examples underscore that the 3,6-disubstituted carbazole framework is a viable platform for creating sensitive and selective fluorescent probes, suggesting a potential area of development for scaffolds derived from this compound.

| Analyte | Sensor Principle | Reference Compound Example | Detection Limit |

| Fluoride (F⁻) | Hydrogen Bonding | 1-Hydroxycarbazole | Not Specified |

| Chloride (Cl⁻) | Hydrogen Bonding | 1-Hydroxycarbazole | Not Specified |

| Iodide (I⁻) | Fluorescence Quenching | Dendritic Polymer from 3,6-dibromocarbazole | Not Specified |

| Mercury (Hg²⁺) | Fluorescence Recovery | Dendritic Polymer from 3,6-dibromocarbazole | 9.7 x 10⁻⁸ M |

| Iron (Fe³⁺) | Fluorescence Quenching | Carbazole-based Schiff-base | 4.23 x 10⁻⁶ M |

| Copper (Cu²⁺) | Fluorescence Quenching | Carbazole-based Schiff-base | 5.67 x 10⁻⁶ M |

Integration into Metal-Organic Frameworks (MOFs) and Porous Coordination Cages as Ligands

A significant application of scaffolds derived from this compound is their use as organic ligands for the construction of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Porous Coordination Cages (PCCs). The diol can be oxidized to form 9H-carbazole-3,6-dicarboxylic acid (H₂cdc), a rigid and linear dicarboxylate ligand that is highly suitable for creating extended, porous structures when coordinated with metal ions.

These carbazole-based ligands have been used to synthesize a family of octahedral coordination cages with the general formula M₁₂(R-cdc)₁₂, where M can be Cr, Cu, or Mo, and R is a functional group on the carbazole nitrogen. The molecular and soluble nature of these cages offers advantages over extended MOF networks in terms of synthesis, purification, and characterization.

A key research focus has been the functionalization of the 9-position of the carbazole-3,6-dicarboxylate ligand. Introducing aryl groups at this position has been shown to enhance inter-cage interactions (e.g., π-π stacking) in the solid state. These enhanced interactions can significantly improve the thermal stability of the resulting coordination cages compared to their unfunctionalized counterparts. For example, a benzyl-functionalized copper-based cage, Cu₁₂(benzyl-cdc)₁₂, exhibits increased thermal stability due to aryl-aryl interactions between adjacent cages.

The table below summarizes findings for several porous coordination cages constructed from derivatives of 9H-carbazole-3,6-dicarboxylic acid.

| Cage/Framework | Metal Node | Ligand | Key Finding |

| M₁₂(R-cdc)₁₂ | Cr, Cu, Mo | 9-Aryl-carbazole-3,6-dicarboxylate | Functionalization at the 9-position with aryl groups enhances intercage interactions and thermal stability. |

| Cr₁₂(cdc)₁₂ | Cr | 9H-carbazole-3,6-dicarboxylate | Achieved a record BET surface area for a coordination cage of 1235 m²/g. |

| Cu₁₂(benzyl-cdc)₁₂ | Cu | 9-Benzyl-carbazole-3,6-dicarboxylate | Increased thermal stability compared to the unfunctionalized cage due to aryl-aryl interactions. |

| Cd-CBCD | Cd(II) | 4,4'-(9-(4'-carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid | Forms a 3D supramolecular framework that acts as a fluorescent sensor for detecting antibiotics and nitroaromatic compounds. |

These carbazole-derived ligands have also been successfully incorporated into extended 2D and 3D MOFs. A cadmium-based MOF, [Cd₂(μ₃-L)₂(DMF)₄]·H₂O (where H₂L is 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid), forms a layered 2D framework. Another Cd-MOF, constructed from a tricarboxylic acid ligand derived from carbazole, demonstrates high selectivity and sensitivity for detecting various organic pollutants through fluorescence. nih.gov

Mechanistic Biological Interactions and Drug Discovery Insights from 9h Carbazole 3,6 Diol Scaffolds

Enzyme Interaction Mechanisms

The interaction of carbazole-based compounds with various enzymes is a key area of investigation for drug discovery. While direct studies on 9H-Carbazole-3,6-diol are limited, research on closely related carbazole (B46965) structures provides valuable insights into their enzyme inhibitory potential.

Investigation of Prolyl Endopeptidase Inhibition Mechanism and Binding Kinetics

Prolyl endopeptidase (PEP) is a serine protease implicated in neurodegenerative diseases, making it an attractive therapeutic target. Studies have revealed that certain carbazole derivatives can effectively inhibit PEP. For instance, a series of bi-carbazole-linked triazoles have demonstrated significant in vitro inhibitory activity against PEP. nih.gov Mechanistic studies, including Lineweaver-Burk and Dixon plots, are employed to determine the mode of inhibition, whether it be competitive, non-competitive, or uncompetitive. researchgate.net These analyses, coupled with the determination of inhibition constants (Ki), provide a detailed understanding of the enzyme-inhibitor binding kinetics. nih.gov While these findings are on more complex carbazole derivatives, they highlight the potential of the carbazole scaffold to interact with the active site of PEP. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands with their receptor targets at an atomic level. For carbazole derivatives, these in silico methods have been utilized to predict and analyze their interactions with various biological targets, including enzymes and DNA. mdpi.comnih.gov

Molecular docking studies can predict the preferred binding orientation of a carbazole derivative within the active site of an enzyme, identifying key amino acid residues involved in the interaction. MD simulations further refine this understanding by providing insights into the dynamic stability of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the interaction. mdpi.com For example, docking studies on carbazole-based thiazole (B1198619) derivatives have helped to understand their binding to tyrosinase. mdpi.com

Mechanistic Insights into Antimicrobial and Antioxidant Activities

The carbazole nucleus is a common feature in many compounds exhibiting antimicrobial and antioxidant properties. The mechanisms underlying these activities are multifaceted and are being actively investigated.

Elucidation of Interactions with Cellular Components and Macromolecules

The antimicrobial action of carbazole derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. For instance, some N-substituted carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton adenosine (B11128) triphosphatase (H+-ATPase). nih.gov This inhibition disrupts proton extrusion and the maintenance of the plasma membrane potential, ultimately leading to fungal cell death. nih.gov

Another potential mechanism involves the interaction with microbial DNA. The planar nature of the carbazole ring allows it to intercalate between DNA base pairs, which can interfere with DNA replication and transcription. Furthermore, some carbazole-containing compounds have been shown to target other critical cellular components, contributing to their broad-spectrum antimicrobial effects. nih.govmdpi.com

Radical Scavenging Pathways and Modulation of Oxidative Stress at a Molecular Level

The antioxidant activity of phenolic compounds, including hydroxylated carbazoles, is primarily attributed to their ability to act as radical scavengers. The hydroxyl groups on the carbazole ring are crucial for this activity. A study on phenolic carbazoles highlighted that the presence of a hydroxyl group at the 1-, 3-, 6-, or 8-positions plays a significant role in their antioxidant capacity. nih.gov These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. nih.govnih.gov This process is a key mechanism in mitigating oxidative stress. frontiersin.org

Mechanistic Studies in Antiviral and Anticancer Research

Carbazole derivatives have shown significant promise as both antiviral and anticancer agents, with research focused on elucidating their specific molecular targets and mechanisms of action.

In the realm of antiviral research, carbazole-based compounds have been reported to inhibit the replication of various viruses. nih.govunical.it The proposed mechanisms are diverse and depend on the specific viral target. For some viruses, carbazole derivatives have been found to interfere with the early stages of the viral life cycle, such as attachment to host cells. nih.gov For others, the inhibition of viral enzymes, like kinases, is a key mechanism. nih.gov

The anticancer properties of carbazole derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govmostwiedzy.pl Several molecular pathways have been implicated in the pro-apoptotic effects of these compounds.

One important mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair. nih.govnih.govsemanticscholar.org Certain 3,6-disubstituted carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II, leading to DNA damage and the induction of apoptosis. nih.govnih.govsemanticscholar.org The planar carbazole structure is also capable of intercalating into DNA, which can disrupt DNA processes and contribute to cytotoxicity. rsc.org

Another significant pathway targeted by some carbazole derivatives is the p53 signaling pathway. The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. Studies have shown that certain carbazole compounds can reactivate the p5t3 pathway in cancer cells where it has been inactivated. nih.govnih.gov This reactivation leads to cell cycle arrest and apoptosis. nih.gov For example, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells by enhancing the phosphorylation of p53. nih.gov The induction of apoptosis by carbazole derivatives is often confirmed by observing the cleavage of key proteins such as PARP and caspases. nih.gov

Detailed Analysis of Antiviral Action Pathways and Molecular Targets

Derivatives of the 9H-carbazole scaffold have demonstrated significant antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Porcine Epidemic Diarrhea Virus (PEDV). The antiviral mechanisms of these compounds are multifaceted, often targeting different stages of the viral life cycle.

One of the primary antiviral action pathways involves the inhibition of viral entry into host cells. Studies on carbazole derivatives against PEDV have shown that these compounds can interfere with the early stages of the viral life cycle, specifically by preventing the attachment of the virus to the host cell surface. nih.gov This inhibition of viral attachment is a crucial first step in preventing infection.

Another key molecular target for carbazole derivatives is the viral enzymatic machinery essential for replication. For instance, indolocarbazole derivatives have been found to inhibit the viral kinase pUL97 of the Human Cytomegalovirus (HCMV). nih.gov This inhibition of a critical viral enzyme effectively halts the viral replication process. Furthermore, some carbazole compounds have been shown to block HCV replication, although the exact mechanism in this context appears to be independent of Protein Kinase C (PKC) inhibition, a common target for other antiviral agents. mdpi.com

In the context of HIV, carbazole derivatives have been observed to inhibit various stages of the replication cycle. nih.gov The specific molecular targets within the HIV life cycle can vary depending on the specific substitutions on the carbazole scaffold. For SARS-CoV-2, the virus responsible for COVID-19, certain carbazole derivatives have been identified as potential inhibitors of the main protease (Mpro), an enzyme crucial for viral replication. Additionally, some derivatives are being investigated as viral-entry inhibitors that target the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, which the virus uses to enter host cells. mdpi.com

The broad-spectrum antiviral activity of some carbazole derivatives suggests that they may also modulate host cell pathways that are co-opted by viruses for their replication. This could involve the inhibition of host kinases that are induced or elevated during viral infection. nih.gov

| Antiviral Target | Virus | Mechanism of Action | Reference |

| Viral Attachment | Porcine Epidemic Diarrhea Virus (PEDV) | Inhibition of the early stage of the viral life cycle. | nih.gov |

| Viral Kinase pUL97 | Human Cytomegalovirus (HCMV) | Inhibition of a key viral enzyme required for replication. | nih.gov |

| Viral Replication | Hepatitis C Virus (HCV) | Blockade of viral replication, independent of PKC inhibition. | mdpi.com |

| Main Protease (Mpro) | SARS-CoV-2 | Inhibition of a crucial enzyme for viral replication. | mdpi.com |

| ACE2 Receptor | SARS-CoV-2 | Inhibition of viral entry into host cells. | mdpi.com |

| Various Replication Stages | Human Immunodeficiency Virus (HIV) | Inhibition of multiple points in the viral life cycle. | nih.gov |

Mechanisms of Action in Cancer Cells, including Topoisomerase Inhibition

The 9H-carbazole scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting cytotoxicity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription in rapidly dividing cancer cells.

Specifically, derivatives of 3,6-disubstituted-9H-carbazole have been identified as potent and selective catalytic inhibitors of human topoisomerase IIα. unical.it This selective inhibition disrupts the DNA replication process in cancer cells, leading to cell cycle arrest and ultimately cell death. Unlike topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, these carbazole derivatives act as catalytic inhibitors, preventing the enzyme from carrying out its function.